molecular formula C14H10Cl2N2O2S B572658 1-(Phenylsulfonyl)-4,6-dichloro-2-methyl-7-azaindole CAS No. 1227268-69-0

1-(Phenylsulfonyl)-4,6-dichloro-2-methyl-7-azaindole

Cat. No. B572658
CAS RN: 1227268-69-0
M. Wt: 341.206
InChI Key: OZQIMHCUNYAMMB-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4,6-dichloro-2-methyl-7-azaindole is a complex organic compound. It likely contains an azaindole core, which is a type of heterocyclic compound . The phenylsulfonyl group is a common functional group in organic chemistry, known for its roles in various organic syntheses .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(Phenylsulfonyl)-2H-1,2,3-triazole have been synthesized through sulfonamidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, compounds with a phenylsulfonyl group have been involved in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques, including thermogravimetry analysis and high-performance liquid chromatography .

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. For instance, the SDS for 1-(Phenylsulfonyl)pyrrole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(benzenesulfonyl)-4,6-dichloro-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-9-7-11-12(15)8-13(16)17-14(11)18(9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQIMHCUNYAMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4,6-dichloro-2-methyl-7-azaindole

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